3-メチル-4-ニトロピリジン 1-オキシド

概要

説明

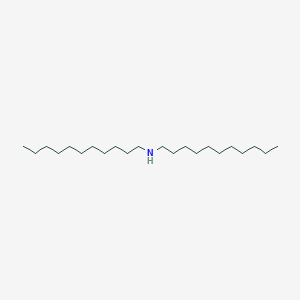

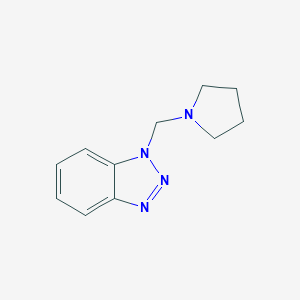

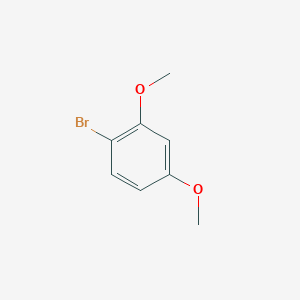

3-Methyl-4-nitropyridine 1-oxide (POM) is a derivative of nitropyridine N-oxide with a methyl group at the 3-position. It is an organic compound that exhibits high optical nonlinearity, particularly for second-harmonic generation, making it of interest in the field of nonlinear optical materials .

Synthesis Analysis

The synthesis of POM is not directly detailed in the provided papers. However, its growth in the form of single crystals can be achieved through spontaneous nucleation and slow cooling in tetramethoxysilane gel, as described for the purpose of nonlinear optics characterization .

Molecular Structure Analysis

The molecular structure of POM has been extensively studied. X-ray and neutron diffraction studies at 106 K show that POM crystallizes in the orthorhombic space group P212121, with specific lattice parameters and a confirmation of the structure at room temperature . The molecular conformation is influenced by the presence of the 3-methyl substituent, which affects the intramolecular charge transfer . Additionally, the twist angle of the nitro group and the N--O distances of the N-oxide group are significant in the resonance forms of the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving POM are not detailed in the provided papers, the interaction of POM with other substances, such as its adduct formation with 2,6-dichloro-4-nitrophenol, has been studied. The structure of this adduct is characterized by a short N⋯H⋯O hydrogen bridge, indicating proton transfer from oxygen to nitrogen .

Physical and Chemical Properties Analysis

POM's physical and chemical properties are closely related to its molecular structure. The vibrational study of POM in its crystalline state and in various saturated solutions shows that hydrogen bonds between a proton donor, such as water or methanol, and the N-oxide group of POM can be characterized by the frequency shift of the N-oxide stretching mode . This indicates a lower mobility of the charge transfer between the nitro and N-oxide groups compared to NPO . The electronic structure analysis reveals that methyl substitution leads to only a small reduction in the dipole moment, and the computed dipole moments are in excellent agreement with experimental data . The electric quadrupole moments of POM indicate quadrupolarity along all axes, with particularly large |Qzz| values .

科学的研究の応用

非線形光学(NLO)材料開発

この化合物は、効率的なNLO材料としての可能性を示しています。NLO材料は、周波数変換器、光スイッチ、モジュレーターなどの光学技術の開発において重要です。 3-メチル-4-ニトロピリジン 1-オキシドの電荷移動を促進する能力は、光学用途の強化を目的とした結晶成長の候補となっています .

診断アッセイ製造

医療分野では、3-メチル-4-ニトロピリジン N-オキシドは診断アッセイの製造に使用されています。 これらのアッセイは、血液学や組織学など、さまざまな医療診断に不可欠であり、病気の検出と分析に貢献しています .

結晶成長と特性評価

この化合物は、有機非線形光学結晶の合成と成長に使用されています。その分子および構造の同定は、FT-NMRおよびFTIRなどの手法によって確認されており、その結晶は単結晶X線回折を使用して特性評価されています。 このような研究は、有機エレクトロニクスおよびフォトニクスの進歩に不可欠です .

光透過率研究

3-メチル-4-ニトロピリジン 1-オキシド: の光透過特性が研究されています。 透過率は55%であり、フィルターやレンズなどの特定の光透過特性を必要とする光学デバイスへの使用に期待が持たれます .

機械的特性分析

3-メチル-4-ニトロピリジン 1-オキシド結晶の機械的特性は、ビッカース硬度試験によって調査されています。 この化合物の硬度と弾力性を理解することは、耐久性のある光学部品やデバイスでの潜在的な用途にとって重要です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

3-Methyl-4-nitropyridine 1-oxide, owing to the electronic “push-pull” property of the N-oxide bond, allows for substitution in the 4 position of donor as well as acceptor groups . The nitro group ensures dipole cancellation .

Pharmacokinetics

The pharmacokinetic properties of 3-Methyl-4-nitropyridine 1-oxide include high gastrointestinal absorption and a lack of permeability across the blood-brain barrier .

Result of Action

It’s known that the compound has been used in the synthesis of organic nonlinear optical materials .

Action Environment

The action of 3-Methyl-4-nitropyridine 1-oxide can be influenced by environmental factors. For instance, exposure to moist air or water may affect the compound . The compound is also sensitive to temperature, with a melting point of 136-138 °C .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-nitropyridine 1-oxide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methyl-4-nitropyridine 1-oxide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles within the cell .

特性

IUPAC Name |

3-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOURMYKACOBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148043 | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1074-98-2 | |

| Record name | Pyridine, 3-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-4-NITROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34OB5D19MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?

A1: 3-Methyl-4-nitropyridine N-oxide has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol.

Q2: What spectroscopic techniques are used to characterize 3-Methyl-4-nitropyridine N-oxide?

A2: Various spectroscopic methods are employed to analyze 3-Methyl-4-nitropyridine N-oxide, including:

- Raman spectroscopy: Used to identify pressure-induced phase transitions in 3-Methyl-4-nitropyridine N-oxide crystals. []

- IR spectroscopy: Utilized to study the interactions between 3-Methyl-4-nitropyridine N-oxide molecules and different solvents during crystal growth. [, ]

- NMR spectroscopy:

- 17O NMR: Investigates steric effects in 3-Methyl-4-nitropyridine N-oxide and other N-oxides, revealing shielding and deshielding effects on chemical shifts due to substituents. []

- 13C NMR: Analyzes the tert-butyl groups in 3-Methyl-4-nitropyridine N-oxide and its isomer, providing insights into steric effects. []

Q3: Why is the dipole moment of 3-Methyl-4-nitropyridine N-oxide surprisingly low?

A: 3-Methyl-4-nitropyridine N-oxide possesses a smaller dipole moment than expected due to the competing electron-withdrawing nature of both the nitro and N-oxide groups. These groups create opposing electronic effects within the molecule, leading to a reduced overall dipole moment. [, , ]

Q4: What makes 3-Methyl-4-nitropyridine N-oxide a good candidate for nonlinear optical applications?

A: 3-Methyl-4-nitropyridine N-oxide exhibits promising nonlinear optical (NLO) properties, primarily due to its non-centrosymmetric crystal structure and the presence of the electron-donating methyl group and the electron-accepting nitro group, linked by a conjugated π-electron system. This electronic configuration results in significant second-order nonlinear susceptibility (χ(2)), making it suitable for applications like second harmonic generation (SHG). [, , , , , ]

Q5: How does 3-Methyl-4-nitropyridine N-oxide compare to other NLO materials in terms of efficiency?

A5: The second harmonic generation (SHG) efficiency of 3-Methyl-4-nitropyridine N-oxide has been found to be comparable to or even exceeding that of other well-known organic NLO materials like:

- Urea: 3-Methyl-4-nitropyridine N-oxide exhibits SHG efficiency on par with or exceeding urea in some molecular complexes. []

- 3-Methyl-4-nitropyridine-1-oxide (POM): Certain derivatives of 3-Methyl-4-nitropyridine N-oxide demonstrate SHG responses comparable to POM. []

- 2-methyl-2,4-dinitrophenyl aminopropanoate: The SHG efficiency of 3-Methyl-4-nitropyridine N-oxide is comparable to that of 2-methyl-2,4-dinitrophenyl aminopropanoate in specific molecular arrangements. []

- N-(4-nitrophenyl)-(S)-prolinol (NPP): Certain 3-Methyl-4-nitropyridine N-oxide-based zinc(II) complexes show SHG intensities between those of 3-Methyl-4-nitropyridine-1-oxide (POM) and NPP. []

Q6: What specific NLO phenomena have been studied in 3-Methyl-4-nitropyridine N-oxide crystals?

A6: Research has investigated various NLO phenomena in 3-Methyl-4-nitropyridine N-oxide, including:

- Second harmonic generation (SHG): 3-Methyl-4-nitropyridine N-oxide exhibits efficient SHG, both in collinear and noncollinear configurations. [, , ]

- Sum-frequency generation (SFG): 3-Methyl-4-nitropyridine N-oxide allows for phase-matched SFG processes. []

- Optical parametric amplification (OPA): 3-Methyl-4-nitropyridine N-oxide shows potential for OPA applications due to its high gain at specific wavelengths. []

Q7: How does pressure affect the structure and properties of 3-Methyl-4-nitropyridine N-oxide?

A7: Applying pressure to 3-Methyl-4-nitropyridine N-oxide crystals induces significant structural changes:

- Phase transitions: Raman spectroscopy reveals that the crystal undergoes multiple reversible phase transitions under pressure, impacting its physical and optical characteristics. []

- Negative linear compressibility (NLC): 3-Methyl-4-nitropyridine N-oxide displays an unusual NLC region at low pressures, meaning it expands along a specific direction when compressed, which then reverses at higher pressure due to changes in intermolecular bonding and nitro group rotation. []

- Modification of SHG efficiency: Density functional theory (DFT) calculations predict that both the pressure-induced structural changes and conformational distortions within the molecule affect its SHG efficiency. []

Q8: What challenges are associated with the crystal growth of 3-Methyl-4-nitropyridine N-oxide for NLO applications?

A8: Growing high-quality single crystals of 3-Methyl-4-nitropyridine N-oxide for optimal NLO performance presents some challenges:

- Solvent influence: The choice of solvent during crystal growth significantly impacts crystal quality. Acetone-water mixtures have been extensively studied, revealing a complex relationship between solvent composition, solubility, growth kinetics, and defect formation. [, ]

- Defect control: Minimizing defects is crucial for maximizing NLO efficiency. Techniques like gel growth using tetramethoxysilane (TMOS) are being explored to improve crystal quality and reduce defects. [, ]

Q9: How is computational chemistry used in research on 3-Methyl-4-nitropyridine N-oxide?

A9: Computational methods are essential for understanding and predicting the properties of 3-Methyl-4-nitropyridine N-oxide:

- DFT calculations: Employed to investigate the electronic structure, dipole moment, and the impact of pressure-induced structural changes on NLO properties. [, , ]

- Molecular modeling: Used to study the molecular geometry, charge distribution, and electrostatic potential around the molecule. []

- Elongation method: Applied to calculate linear and nonlinear optical properties by simulating the crystal packing effects on the molecular properties. [, ]

- Supermolecule approach: Used to evaluate the (hyper)polarizabilities of molecular clusters to estimate the bulk crystal properties. []

Q10: How do structural modifications of 3-Methyl-4-nitropyridine N-oxide influence its NLO properties?

A10: The research highlights the importance of the 'push-pull' effect for the NLO properties of 3-Methyl-4-nitropyridine N-oxide derivatives. Substituting different groups at the 4-position can either enhance or diminish the charge transfer and thus, the NLO response:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。